molecular formula C16H25FN4O3 B6449922 tert-butyl 4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate CAS No. 2549002-83-5

tert-butyl 4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate

Cat. No.: B6449922
CAS No.: 2549002-83-5
M. Wt: 340.39 g/mol
InChI Key: YIJKLWQJZLZLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H25FN4O3 and its molecular weight is 340.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.19106883 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of n-boc piperazine, have been found to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules . This suggests that the compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or direct binding and modification of target proteins.

Biochemical Pathways

These could potentially include pathways involved in bacterial cell wall synthesis (for antibacterial activity), DNA replication (for anticancer activity), neurotransmitter synthesis and reuptake (for antidepressive and antihistamine activities), and others .

Pharmacokinetics

The presence of the piperazine ring, which is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds, suggests that this compound may have favorable pharmacokinetic properties, including good absorption and distribution .

Result of Action

These could potentially include disruption of bacterial cell wall synthesis, inhibition of DNA replication in cancer cells, modulation of neurotransmitter levels in the brain, and others .

Action Environment

For example, the piperazine ring’s conformational flexibility and the capacity for the formation of hydrogen bonds could be influenced by these factors, potentially affecting the compound’s interaction with its targets .

Properties

IUPAC Name

tert-butyl 4-(5-fluoro-6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN4O3/c1-10(2)12-11(17)13(22)19-14(18-12)20-6-8-21(9-7-20)15(23)24-16(3,4)5/h10H,6-9H2,1-5H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJKLWQJZLZLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.